molecular formula C19H26O2 B1196030 1-Methylestradiol CAS No. 3597-38-4

1-Methylestradiol

Cat. No. B1196030
CAS RN: 3597-38-4
M. Wt: 286.4 g/mol
InChI Key: YFECXKBRYLRUTI-QSUVVDIXSA-N
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Description

1-Methylestradiol is a synthetic estrane steroid and a derivative of estradiol . It is specifically the derivative of estradiol with a methyl group at the C17α positions . It is used in combination with the progestin and androgen/anabolic steroid normethandrone in the treatment of menopausal symptoms .


Molecular Structure Analysis

The molecular formula of 1-Methylestradiol is C19H26O2 . Its average mass is 286.409 Da and its monoisotopic mass is 286.193268 Da . The structural features of 1-Methylestradiol determine the preferential activation of the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) subtypes .

Scientific Research Applications

  • Estrogen Receptor Binding : 1-Methylestradiol binds with high affinity to cytoplasmic estrogen receptors, indicating its potential as an estrogen-receptor-binding radiopharmaceutical (Feenstra et al., 1983).

  • Receptor Affinities : Methylestrogens, including forms of methylestradiol, exhibit estrogen receptor affinities similar to estradiol-17 beta, suggesting their biological importance (Kirchhoff et al., 1984).

  • Cancer Cell Cytotoxicity : Analogs of 2-methoxyestradiol, including 17alpha-methyl-beta-estradiol, show significant cytotoxicity in human cancer cell cultures and inhibit tubulin polymerization (Edsall et al., 2004).

  • In Vivo Angiogenesis Studies : 2-[methyl-(11)C]methoxyestradiol, a derivative of methoxyestradiol, shows promise for in vivo studies on angiogenesis (Lee et al., 2007).

  • Sex Reversal in Fish Culture : Oral administration of 17β-oestradiol, to which methylestradiol is related, can induce sex reversal in salmonid fish, resulting in all-female stocks (Johnstone et al., 1979).

  • Antitumorigenic and Antiangiogenic Effects : 2-Methoxyestradiol, derived from methylestradiol, shows potential antitumorigenic and antiangiogenic effects, which might have implications for estrogen-induced cancers (Zhu & Conney, 1998).

  • Imaging Agents for Breast Tumors : Carbon-11-labeled estrogens, including 17 alpha-[11C] methylestradiol, are potential imaging agents for breast tumors due to their selective accumulation in target tissues (Dence et al., 1996).

  • Cell Growth and Apoptosis : Sex hormones, including 17β-oestradiol, modulate cell proliferation and apoptosis in human monocytic/macrophage cell lines (Cutolo et al., 2005).

properties

IUPAC Name

(8R,9S,13S,14S,17S)-1,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-11-9-13(20)10-12-3-4-14-15(18(11)12)7-8-19(2)16(14)5-6-17(19)21/h9-10,14-17,20-21H,3-8H2,1-2H3/t14-,15+,16+,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFECXKBRYLRUTI-QSUVVDIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylestradiol

CAS RN

3597-38-4
Record name 1-Methylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-69589
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-METHYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4811ITH2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
AL Wilds, C Djerassi - Journal of the American Chemical Society, 1946 - ACS Publications
… Using a chromatographic separation it was possible to isolate some of the alkali-insoluble 1 -methylestradiol (VIb) indicating that the elimination of the methyl group was …
Number of citations: 26 pubs.acs.org
C DJERASSI, CR SCHOLZ - The Journal of Organic Chemistry, 1948 - ACS Publications
… of 1methylestradiol appears to us to be a steric effect of the 1-methyl group and/or the low acidity of the phenolic group of 1-methylestradiol … the same method to 1-methylestradiol (I), we …
Number of citations: 24 pubs.acs.org
MS Newman, WB Wheatley - Journal of the American Chemical …, 1948 - ACS Publications
… (b) By Bromination of 1-Methylestradiol (VI).—When a solution of 55 mg. of 1 -methylestradiol (VI)1 in … The latter was also obtained on direct bromination of 1-methylestradiol (VI), thus …
Number of citations: 52 pubs.acs.org
ML Wolfrom, WL Shilling… - Journal of the American …, 1950 - ACS Publications
… The 3,17-dipropionate was isolated in nearly quantitative yield on heating 1-methylestradiol (IVa) for one hour with propionic anhydride and pyridine; colorless platesfrom methanol, m. …
Number of citations: 21 pubs.acs.org
S Kaufmann - The Journal of Organic Chemistry, 1966 - ACS Publications
… accompanied by another substance which was identified as the diacetate of 1-methylestradiol (III) by its physical characteristics and mixture melting point comparison with an authentic …
Number of citations: 7 pubs.acs.org
C Djerassi, CR Scholz - Journal of the American Chemical Society, 1948 - ACS Publications
… (b) By Bromination of 1-Methylestradiol (VI).—When a solution of 55 mg. of 1 -methylestradiol (VI)1 in … The latter was also obtained on direct bromination of 1-methylestradiol (VI), thus …
Number of citations: 14 pubs.acs.org
C Djerassi, G Rosenkranz, J Romo… - Journal of the …, 1950 - ACS Publications
… The 3,17-dipropionate was isolated in nearly quantitative yield on heating 1-methylestradiol (IVa) for one hour with propionic anhydride and pyridine; colorless platesfrom methanol, m. …
Number of citations: 68 pubs.acs.org
R Hähnel, E Twaddle, T Ratajczak - Journal of Steroid Biochemistry, 1973 - Elsevier
… 1 -methylestradiol- 17& 1,2-dimethylest~diol- … 17& presence of a methyl group at Cl ( 1 -methylestradiol- 17p) or of methyl groups at C- 1 and C-2 (1,2-dimethylest~diol-17~) …
Number of citations: 160 www.sciencedirect.com
E Napolitano, R Fiaschi, RN Hanson - The Journal of Steroid Biochemistry …, 1990 - Elsevier
… These were compiled in Table 1 and combined with the values reported elsewhere for 1-methylestradiol and 1 l~-methyl and 11//-ethyl estradiol [17-19]. …
Number of citations: 8 www.sciencedirect.com
PJ Kropp, WF Erman - Journal of the American Chemical Society, 1963 - ACS Publications
… the 1-methylestradiol derivative 22a,3 which was … (21% yield) of 1-methylestradiol 17-acetate (22a),3 mp 174-176. Recrystallization from acetone-hexanegave colorless needle clusters, …
Number of citations: 54 pubs.acs.org

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